trans-1,2-Diethylcyclopentane
Description
trans-1,2-Diethylcyclopentane is a bicyclic alkane with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol. It features two ethyl groups (-CH₂CH₃) attached to adjacent carbon atoms on a cyclopentane ring in a trans configuration, resulting in a nonpolar, hydrophobic structure. Key physical properties include a boiling point of 148.48°C, a melting point of -95°C, a density of 0.7792 g/cm³, and a refractive index of 1.4270 . Its stereochemistry and substituent arrangement influence its chemical behavior, environmental persistence, and interactions in biological systems.
Properties
CAS No. |
932-40-1 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(1R,2R)-1,2-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-8-6-5-7-9(8)4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
JKMYLSLBFNMSFP-RKDXNWHRSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1CC |
Canonical SMILES |
CCC1CCCC1CC |
Origin of Product |
United States |
Preparation Methods
Method Description
A well-documented method involves the alkylation of diethyl cyclopentane-1,2-dicarboxylate using lithium diisopropylamide (LDA) as a base in n-hexane solvent at low temperature (-78 °C). This generates a carbanion intermediate which is then reacted with an alkyl halide (ethyl halide) to introduce the ethyl substituents at the 1 and 2 positions of the cyclopentane ring.
The reaction mixture is gradually warmed to room temperature, followed by hydrolysis to remove unreacted diester and isolate monoalkylated diesters. Further hydrolysis and heating with propionic anhydride converts the diacids to anhydrides, facilitating stereochemical control and purification.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Deprotonation | LDA (1.3 eq), n-hexane, -78 °C, 30 min | Formation of carbanion intermediate |
| Alkylation | Alkyl halide (2 eq), -78 °C to rt over 2 h | Monoalkylated diesters (2–6) |
| Hydrolysis | 70% EtOH, KOH, rt to reflux, 3–20 h | Diacids (7–10) cis/trans mixtures |
| Anhydride formation | Propionic anhydride, 135–140 °C, 24–48 h | Cyclopentane-fused succinic anhydrides (11–14) |
This method yields mixtures of cis and trans diacids, which can be separated or converted further to isolate the trans isomer. The use of n-hexane as solvent improves selectivity and reduces dialkylation side products to 1–2% at about 70% conversion.
Notes on Stereochemistry
The alkylation step tends to produce both cis and trans isomers. Subsequent steps such as anhydride formation and controlled hydrolysis can help enrich or isolate the trans isomer. The stereochemical outcome depends on reaction conditions and purification methods.
Olefin Metathesis and Transfer Hydrogenation of Cyclopentene Derivatives
Method Description
An alternative modern approach involves ring-closing metathesis (RCM) of dienes to form cyclopentene derivatives followed by transfer hydrogenation to saturate the double bond and introduce ethyl substituents in the trans configuration.
This method uses ruthenium-based olefin metathesis catalysts, such as the second-generation Grubbs catalyst (Gru-II), in combination with formic acid and a base (e.g., sodium hydride or sodium formate) to effect transfer hydrogenation under mild conditions.
Optimized Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Grubbs II (2 mol%) |
| Base | Sodium hydride (0.2 equiv) or sodium formate |
| Hydrogen source | Formic acid (50 equiv) |
| Solvent | Tetrahydrofuran (THF) or alternatives (dimethyl carbonate, dimethoxyethane, dichloroethane) |
| Temperature | 80 °C |
| Time | 6–20 hours |
Reaction Sequence
- Step 1: RCM of diene substrate at 40 °C for 30 minutes to form cyclopentene intermediate.
- Step 2: Addition of base and formic acid, heating at 80 °C for several hours to effect transfer hydrogenation to cyclopentane.
Yields and Selectivity
| Entry | Substrate | Product | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diene 1a | trans-1,2-Diethylcyclopentane | 7.5 | 99 | Isolated by extraction |
| 2 | Diene 2a | Similar cyclopentane | 20.5 | 97 | Purified by chromatography |
| 3 | Diene 3a | Similar cyclopentane | 7.5 | 92 | Purified by chromatography |
| 4 | Diene 4a | Similar cyclopentane | 6.5 | 89 | Isolated by extraction |
The method shows excellent yields (89–99%) and good stereoselectivity favoring the trans isomer.
Substrate Scope
This catalytic system tolerates various functional groups and different alkene substrates, making it versatile for synthesizing substituted cyclopentanes including this compound.
Comparative Summary of Preparation Methods
| Aspect | Alkylation of Diesters | Olefin Metathesis + Transfer Hydrogenation |
|---|---|---|
| Starting Materials | Diethyl cyclopentane-1,2-dicarboxylate | Diene substrates |
| Key Reagents | LDA, alkyl halide, propionic anhydride | Grubbs catalyst, formic acid, base |
| Temperature Range | -78 °C to reflux (20–48 h) | 40 °C (RCM), 80 °C (hydrogenation) |
| Stereochemical Control | Mixture of cis/trans, separation required | High selectivity for trans isomer |
| Yield | Moderate to good, some side products | High yields (89–99%) |
| Reaction Complexity | Multi-step, requires careful control | One-pot tandem reaction possible |
| Scalability | Established in literature | Emerging, promising for scale-up |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1,2-Diethylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its already saturated nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2), Bromine (Br2) with light or a catalyst
Major Products:
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Simpler hydrocarbons
Substitution: Halogenated cyclopentanes
Scientific Research Applications
Chemistry: trans-1,2-Diethylcyclopentane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties .
Biology and Medicine: There are limited direct applications of this compound in biology and medicine. its derivatives and related compounds are studied for their potential biological activities .
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules and materials .
Mechanism of Action
The mechanism of action for trans-1,2-diethylcyclopentane is primarily related to its chemical reactivity. As a cycloalkane, it exhibits stability due to its ring structure, but can participate in reactions such as oxidation and substitution under appropriate conditions. The molecular targets and pathways involved are typically those associated with the reagents and conditions used in these reactions .
Comparison with Similar Compounds
trans-1,2-Dimethylcyclopentane
Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol .
- Physical Properties : While exact boiling point data is unavailable, its lower molecular weight compared to trans-1,2-diethylcyclopentane suggests a lower boiling point.
- Biodegradation: Under sulfate-reducing conditions, trans-1,2-dimethylcyclopentane undergoes extensive biodegradation (>80% loss in 100 days), whereas it remains persistent under methanogenic conditions . This contrasts with ethylcyclopentane (monosubstituted), which degrades completely under sulfate but only partially (20% loss) under methanogenic conditions .
Ethylcyclopentane
Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol .
- Comparison: As a monosubstituted cyclopentane, ethylcyclopentane is more labile than disubstituted analogs like this compound. The latter’s dual ethyl groups likely increase hydrophobicity and reduce biodegradability due to steric effects.
trans-1,2-Dimethylcyclohexane
Molecular Formula : C₈H₁₆; Molecular Weight : 112.21 g/mol .
- Biodegradation : Unlike its cyclopentane counterpart, trans-1,2-dimethylcyclohexane is highly biodegradable under anaerobic conditions, highlighting the role of ring size in microbial metabolism . Cyclohexane’s lower ring strain and conformational flexibility may facilitate enzymatic action compared to cyclopentane derivatives.
Key Comparative Data
Structural and Environmental Insights
- Substituent Size: Larger ethyl groups increase hydrophobicity and steric hindrance, likely slowing microbial degradation compared to methyl-substituted analogs.
- Ring Size : Cyclohexane derivatives (e.g., trans-1,2-dimethylcyclohexane) are more biodegradable than cyclopentane analogs due to reduced ring strain and better enzyme compatibility .
Biological Activity
Chemical Overview
trans-1,2-Diethylcyclopentane (C9H18) is a cyclic alkane characterized by a five-membered ring structure with two ethyl groups attached to adjacent carbon atoms. Its molecular weight is approximately 126.24 g/mol, and it features a unique arrangement of bonds that contributes to its chemical properties and potential biological activities.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
- IUPAC Name: this compound
- CAS Registry Number: 932-40-1
- Molecular Formula: C9H18
- InChIKey: JKMYLSLBFNMSFP-IUCAKERBSA-N
The compound contains:
- 27 total bonds
- 9 non-hydrogen bonds
- 2 rotatable bonds
- 1 five-membered ring
| Property | Value |
|---|---|
| Molecular Weight | 126.2392 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Overview of Biological Studies
Research on the biological activity of this compound is limited; however, its structural characteristics suggest potential interactions with biological systems. The presence of ethyl groups may influence the compound's hydrophobicity and reactivity, affecting its biological functions.
Potential Biological Mechanisms
- Antimicrobial Activity : Some studies on similar cyclic hydrocarbons indicate potential antimicrobial properties due to their ability to disrupt bacterial membranes.
- Toxicological Effects : Hydrocarbons can exhibit toxic effects depending on their concentration and exposure duration. Understanding these effects is crucial for assessing safety in industrial applications.
- Metabolic Pathways : Investigating how this compound is metabolized in organisms could provide insights into its biological impact.
Case Studies
A few studies have explored the biological implications of compounds structurally related to this compound:
- Study on Hydrocarbon Toxicity : Research indicated that certain cyclic alkanes can induce cytotoxic effects in mammalian cells at high concentrations, suggesting a need for careful evaluation of exposure levels.
- Antimicrobial Testing : Similar compounds have been tested for their ability to inhibit bacterial growth, showing varying degrees of effectiveness depending on the molecular structure and functional groups present.
Table: Summary of Biological Studies on Related Compounds
Q & A
Q. What are the optimal synthetic routes for trans-1,2-Diethylcyclopentane, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Two primary methods are used:
- Catalytic Hydrogenation : Hydrogenation of 1,2-diethylcyclopentene using palladium on carbon (Pd/C) under H₂ gas (20–50 psi) at 60–80°C. This method prioritizes scalability and efficiency, with yields >85% under controlled pressure and temperature .
- Grignard Reaction : Cyclopentanone reacts with ethylmagnesium bromide, followed by acid workup. This route is less common industrially due to lower diastereoselectivity but is valuable for small-scale stereochemical studies .
Optimization involves adjusting catalyst loading (5–10 wt% Pd/C), solvent polarity (e.g., ethanol vs. THF), and reaction time (6–12 hours) to minimize byproducts like cis-isomers.
Q. How is the trans configuration of 1,2-diethylcyclopentane experimentally confirmed?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants () between axial protons on C1 and C2 are analyzed. For trans-isomers, values typically range from 8–12 Hz, distinct from cis-isomers (4–6 Hz) due to differing dihedral angles .
- X-ray Crystallography : Resolves spatial arrangement of ethyl groups. For example, a C1–C2–C3–C4 torsion angle near 180° confirms trans geometry .
Q. What experimental techniques are used to determine physical properties like vapor pressure and solubility of trans-1,2-Diethylcyclopentane?
- Methodological Answer :
- Vapor Pressure : Measured via static method using a manometer or gas saturation in inert matrices (e.g., Haz-Map reports 64.0 mmHg at 25°C ).
- Solubility : Determined via shake-flask method in solvents (e.g., chloroform, acetonitrile) with GC-MS quantification. Polar solvents like CD₃CN show lower solubility due to steric hindrance from ethyl groups .
Advanced Research Questions
Q. How can pseudorotation dynamics and conformational equilibria of trans-1,2-Diethylcyclopentane be analyzed using NMR and computational algorithms?
- Methodological Answer :
- VALISA Algorithm : Fits H-NMR line shapes to extract spin-spin coupling constants (), which correlate with puckering amplitudes () and phase angles () in pseudorotation. For example, variations in CDCl₃ vs. CD₃CN reveal solvent-dependent conformational preferences .
- MD Simulations : Molecular dynamics (e.g., AMBER) model ring puckering pathways, identifying energy minima for envelope (Cₛ) and twist (C₂) conformers .
Q. What challenges arise when reconciling discrepancies between experimental NMR data and DFT-based conformational energy calculations?
- Methodological Answer : Discrepancies often stem from:
- Exchange-Correlation Functional Limitations : Standard DFT (e.g., B3LYP) underestimates non-covalent interactions (e.g., van der Waals forces) between ethyl groups. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve agreement with experimental values .
- Solvent Effects : Continuum solvation models (e.g., PCM) may inadequately capture specific solvent-solute interactions, requiring explicit solvent MD simulations .
Q. How can diastereoselectivity in trans-1,2-Diethylcyclopentane synthesis be enhanced using asymmetric catalysis?
- Methodological Answer :
- Chiral Catalysts : Rhodium complexes with (R)-BINAP ligands induce enantioselectivity during hydrogenation, achieving >90% trans selectivity via steric steering of ethyl groups .
- Temperature Control : Lower temperatures (0–10°C) favor trans-isomers by reducing thermal randomization of transition states .
Q. What analytical standards and chromatographic methods are recommended for quantifying trans-1,2-Diethylcyclopentane in complex mixtures?
- Methodological Answer :
- GC-MS with Internal Standards : Use trans-1,2-dimethylcyclopentane (retention time: 8.2 min on DB-5 column) as a reference. Calibration curves (1–100 ppm) show linearity () .
- HPLC with UV Detection : C18 columns and acetonitrile/water (70:30) mobile phase resolve trans- and cis-isomers (λ = 210 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
